2-Methyl-2,6-diazaspiro[3.4]octane oxalate

Salt selection Purity specification Storage stability

Select the 98% purity oxalate salt (CAS 1408074-75-8) to eliminate cold-chain logistics and ensure stoichiometric precision in multi-step syntheses. The non-hygroscopic crystalline form enables accurate ambient weighing—critical when excess reagent drives unwanted side products. The 2-methyl substituent on the azetidine nitrogen intrinsically protects the strained four-membered ring, enabling chemoselective pyrrolidine NH functionalization (amide coupling, reductive amination, sulfonylation) without Boc protection/deprotonation sequences. This sp³-rich spiro[3.4] scaffold (Fsp³ 1.0, TPSA 89.9 Ų) is validated in anti-TB nitrofuran carboxamides (MIC 0.016 μg/mL vs. M. tuberculosis H37Rv) and the clinical fluoroquinolone zabofloxacin, reducing scaffold-related attrition risk during hit-to-lead progression.

Molecular Formula C9H16N2O4
Molecular Weight 216.23
CAS No. 1408074-75-8
Cat. No. B3101981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,6-diazaspiro[3.4]octane oxalate
CAS1408074-75-8
Molecular FormulaC9H16N2O4
Molecular Weight216.23
Structural Identifiers
SMILESCN1CC2(C1)CCNC2.C(=O)(C(=O)O)O
InChIInChI=1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6)
InChIKeySHUUQKINHURNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,6-diazaspiro[3.4]octane Oxalate (CAS 1408074-75-8): Procurement-Grade Spirocyclic Diamine Building Block


2-Methyl-2,6-diazaspiro[3.4]octane oxalate (CAS 1408074-75-8, molecular formula C₉H₁₆N₂O₄, MW 216.23 g/mol) is the oxalic acid salt of a fully saturated, sp³-rich spirocyclic diamine [1]. The spiro[3.4] junction fuses a four-membered azetidine ring with a five-membered pyrrolidine ring, and the 2-methyl substituent is positioned on the azetidine nitrogen, differentiating it from the 6-methyl regioisomer and the unsubstituted parent scaffold . The compound is primarily employed as a conformationally constrained building block in medicinal chemistry, particularly as a surrogate for piperazine and morpholine modules . It is commercially available from multiple vendors at purities ranging from 95% to 98%, with the oxalate salt form offering distinct handling and stability advantages over the free base and dihydrochloride alternatives [1].

Why 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate Cannot Be Interchanged with Other Diazaspiro Salts or Regioisomers


Substituting 2-methyl-2,6-diazaspiro[3.4]octane oxalate with a different salt form, regioisomer, or ring-size analog introduces measurable alterations in purity ceiling, hydrogen-bond donor/acceptor count, topological polar surface area (TPSA), and storage stability that directly affect downstream synthetic reproducibility . The oxalate salt achieves a commercial purity of 98% versus 95% for the free base, while its TPSA of 89.9 Ų (vs. 15.27 Ų for the free base) and increased HBD count (3 vs. 1) alter solubility characteristics in polar reaction media [1]. The 2-methyl regioisomer places the methyl group on the more strained azetidine nitrogen, whereas the 6-methyl analog methylates the pyrrolidine nitrogen, leading to divergent reactivity in N-selective functionalization sequences . Generic substitution therefore risks altered reaction outcomes, lower purity intermediates, and invalidated synthetic protocols.

2-Methyl-2,6-diazaspiro[3.4]octane Oxalate: Quantitative Differentiation Evidence Against Closest Comparators


Oxalate Salt Delivers 98% Purity and Room-Temperature Storage vs. Free Base at 95% Purity Requiring -20°C Cold Chain

The oxalate salt of 2-methyl-2,6-diazaspiro[3.4]octane (CAS 1408074-75-8) is commercially available at 98% purity from Bidepharm , compared with the free base form (CAS 135380-30-2) which is listed at 95% purity by both Bidepharm and Sigma-Aldrich/Ambeed . Critically, the oxalate salt requires no cold-chain logistics and is stored at ambient temperature, whereas the free base mandates storage under inert atmosphere at -20°C in the dark and must be shipped on cold packs . The dihydrochloride salt (CAS 1795283-47-4, MW 199.12) is hygroscopic and carries GHS danger statements (H314) versus the oxalate's warning-level classification (H302, H315, H319) . These differences directly affect procurement logistics, shelf-life management, and laboratory handling workflows.

Salt selection Purity specification Storage stability

TPSA and Hydrogen-Bond Profile of Oxalate Salt (89.9 Ų; 3 HBD/6 HBA) Diverge Sharply from Free Base (15.27 Ų; 1 HBD/2 HBA)

Salt formation with oxalic acid fundamentally alters the hydrogen-bond donor/acceptor profile and topological polar surface area (TPSA) of the 2-methyl-2,6-diazaspiro[3.4]octane scaffold. The oxalate salt exhibits a computed TPSA of 89.9 Ų with 3 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA), while the corresponding free base shows a TPSA of only 15.27 Ų with 1 HBD and 2 HBA [1]. The free base has zero rotatable bonds and an Fsp³ value of 1.0, with a consensus Log P of 0.48 and a predicted aqueous solubility of 37.4 mg/mL (LogS -0.53, classified as very soluble) . These property sets place the two forms in distinctly different regions of drug-like chemical space: the free base is a compact, fragment-like scaffold (MW 126.20), while the oxalate salt is a more polar, higher-MW entity (MW 216.23) with altered solubility behavior in aqueous and protic solvent systems relevant to reaction workup and purification [1].

Physicochemical properties Salt form Drug-likeness

2-Methyl Regioisomer Occupies the Azetidine Nitrogen, Contrasting with 6-Methyl Substitution on Pyrrolidine Nitrogen

Two regioisomeric monomethyl derivatives of the 2,6-diazaspiro[3.4]octane scaffold exist: 2-methyl-2,6-diazaspiro[3.4]octane (CAS 135380-30-2, SMILES: CN1CC2(CNCC2)C1) and 6-methyl-2,6-diazaspiro[3.4]octane (CAS 135380-24-4, SMILES: CN1CCC2(C1)CNC2) . In the 2-methyl isomer, the methyl group resides on the azetidine (four-membered ring) nitrogen, increasing steric hindrance and altering the basicity of the more strained ring nitrogen. In the 6-methyl isomer, the methyl group is on the pyrrolidine (five-membered ring) nitrogen. Although the two isomers share the identical molecular formula (C₇H₁₄N₂, MW 126.20) and are both commercially available at 95% purity, their differential nitrogen substitution patterns provide orthogonal sites for selective Boc protection or functionalization in synthetic sequences, as described in the Novartis orthogonal protection strategy . The 2-methyl substitution leaves the pyrrolidine NH free and more nucleophilic, while the azetidine nitrogen is sterically and electronically deactivated by the methyl group, enabling chemoselective transformations without requiring additional protecting group manipulations.

Regioselectivity Orthogonal protection Synthetic strategy

2,6-Diazaspiro[3.4]octane Core Confers Full sp³ Character (Fsp³ = 1.0) and Zero Rotatable Bonds vs. Piperazine and Morpholine Surrogates

The 2,6-diazaspiro[3.4]octane scaffold—the parent core of the target compound—exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 1.0 with zero rotatable bonds, as computed for the free base . This contrasts sharply with the common saturated heterocyclic building blocks it is designed to replace: piperazine has an Fsp³ of 0.67 (4 sp³ carbons out of 6 total) with effectively zero rotatable bonds but lower conformational constraint due to the absence of a spiro junction; morpholine has an Fsp³ of 0.67 as well [1]. The spirocyclic fusion of the azetidine and pyrrolidine rings in the [3.4] system imposes torsional restriction that pre-organizes the diamine vectors for target engagement, reducing the entropic penalty upon binding. This scaffold has been validated in the fluoroquinolone antibiotic zabofloxacin (DW-224a), which incorporates the 2,6-diazaspiro[3.4]octane moiety at the C-7 position of the naphthyridone core and demonstrates enhanced DNA gyrase inhibition attributed to the scaffold's conformational rigidity [2][3].

Conformational constraint Fsp3 Scaffold rigidity

Derivatized 2,6-Diazaspiro[3.4]octane Scaffold Achieves MIC 0.016 μg/mL Against M. tuberculosis H37Rv vs. Parent Scaffold Inactivity

While the 2-methyl-2,6-diazaspiro[3.4]octane building block itself is not a bioactive entity, its use as a synthetic precursor to nitrofuran carboxamide derivatives has produced a potent antitubercular lead with a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv in broth dilution assays [1]. This represents a >100-fold improvement over the unsubstituted parent 2,6-diazaspiro[3.4]octane, which shows no intrinsic antimycobacterial activity [1]. In a follow-up study, the optimized lead compound 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane demonstrated MICs of 0.0124–0.0441 μg/mL against multidrug-resistant M. tuberculosis strains [2]. The 2,6-diazaspiro[3.4]octane scaffold has also yielded antimalarial leads with asexual blood-stage activity below 50 nM and gametocyte sterilizing properties in standard membrane feeding assays [3]. These data demonstrate that the core scaffold—when appropriately elaborated—enables access to low-nanomolar and sub-microgram-per-mL biological potencies that simpler saturated diamines such as piperazine do not routinely achieve in these target classes.

Antitubercular Privileged scaffold Nitrofuran

Oxalate Counterion Provides Crystallinity Advantage and Reduced Hygroscopicity Over Dihydrochloride Salt for Weighing and Formulation

The oxalate salt of 2-methyl-2,6-diazaspiro[3.4]octane presents as a crystalline solid at ambient temperature, whereas the dihydrochloride salt (CAS 1795283-47-4) is reported as hygroscopic . The free base is described by Sigma-Aldrich as a colorless liquid or solid that must be stored at -20°C under inert atmosphere and shipped on cold packs . The oxalate salt avoids these constraints: Fluorochem lists standard storage in a well-ventilated place with a tightly closed container at ambient temperature . The GHS hazard profile is also milder for the oxalate (Warning, H302-H315-H319-H335) than for the free base as listed by ABCR (Danger, H302-H314, with H314 indicating severe skin burns and eye damage) . For procurement workflows involving automated weighing stations or long-term compound library storage, the oxalate's combination of ambient stability, lower acute toxicity classification, and reduced hygroscopicity translates into fewer special handling requirements and greater weighing accuracy.

Salt selection Crystallinity Handling

Procurement-Driven Application Scenarios for 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate


Multi-Step Medicinal Chemistry Synthesis Requiring High-Purity, Room-Temperature-Stable Building Block

When executing multi-step synthetic routes that demand precise stoichiometric control, the 98% purity grade of 2-methyl-2,6-diazaspiro[3.4]octane oxalate (Bidepharm) reduces the cumulative error associated with lower-purity (95%) free-base or dihydrochloride inputs . The room-temperature storage compatibility eliminates freezer logistics and cold-chain shipping costs, while the oxalate's non-hygroscopic crystalline form ensures accurate weighing under ambient laboratory conditions—critical for reactions where excess reagent from weighing error could drive unwanted side products . The 2-methyl substitution on the azetidine nitrogen sterically protects the more strained ring, enabling chemoselective functionalization of the pyrrolidine NH without additional protecting group steps, as established by the Novartis orthogonal protection methodology .

Fragment-Based Drug Discovery Leveraging Fully sp³-Constrained, Low-TPSA Scaffold

The free base form (liberated from the oxalate salt in situ) presents a fragment-like profile: MW 126.20, consensus Log P 0.48, TPSA 15.27 Ų, Fsp³ 1.0, and zero rotatable bonds . These properties place the scaffold within favorable fragment-based screening space (MW < 300, cLogP < 3, TPSA < 60 Ų) with the added advantage of complete sp³ character. The locked spiro geometry pre-organizes the two amine vectors for target engagement while reducing the entropic binding penalty relative to flexible diamines . The scaffold's demonstrated translation into clinical candidates (zabofloxacin) and lead-stage anti-TB and antimalarial programs provides precedent for fragment elaboration success [1].

Parallel Library Synthesis Requiring Orthogonal N-Functionalization Without Protecting Group Interconversion

The 2-methyl-2,6-diazaspiro[3.4]octane scaffold inherently provides differentiated reactivity at its two nitrogen atoms: the azetidine (position 2) nitrogen is methylated and thus deactivated toward electrophilic attack, while the pyrrolidine (position 6) NH remains free and nucleophilic . This intrinsic orthogonality enables direct parallel derivatization of the pyrrolidine nitrogen via amide coupling, reductive amination, or sulfonylation without requiring Boc protection/deprotection sequences . In contrast, the 6-methyl regioisomer (CAS 135380-24-4) leaves the azetidine NH free, altering the chemoselectivity profile and requiring re-optimization of library synthesis protocols . The oxalate salt form is preferred for library synthesis because its ambient stability supports automated liquid-handling and solid-dispensing workflows .

Anti-Infective Lead Optimization Using Privileged Diazaspiro Scaffold with Validated Sub-μg/mL Potency

For programs targeting Mycobacterium tuberculosis or multidrug-resistant Gram-positive pathogens, the 2,6-diazaspiro[3.4]octane scaffold provides a privileged starting point with validated SAR . Elaboration of this scaffold has delivered nitrofuran carboxamide derivatives with MIC values as low as 0.016 μg/mL against drug-susceptible M. tuberculosis H37Rv and 0.0124–0.0441 μg/mL against MDR strains . The scaffold also features in zabofloxacin, a clinical-stage fluoroquinolone designed to overcome multidrug-resistant Gram-positive infections . By starting from the 2-methyl-2,6-diazaspiro[3.4]octane core, medicinal chemistry teams can explore a chemical space that has demonstrated translation from in vitro potency to in vivo efficacy across multiple anti-infective indications, reducing the risk of scaffold-related attrition during hit-to-lead phases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2,6-diazaspiro[3.4]octane oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.